1-(4-Butyl-1H-imidazol-5-yl)ethanone

CYP3A4 inhibition drug metabolism imidazole pharmacology

1-(4-Butyl-1H-imidazol-5-yl)ethanone (CAS 945408-32-2) is a C4-substituted imidazolyl ethanone derivative with the molecular formula C9H14N2O and molecular weight of 166.22 g/mol. This compound belongs to the broader class of 1H-imidazole derivatives that are extensively utilized as building blocks in medicinal chemistry and as ligands for various biological targets.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B12830101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butyl-1H-imidazol-5-yl)ethanone
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=CN1)C(=O)C
InChIInChI=1S/C9H14N2O/c1-3-4-5-8-9(7(2)12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11)
InChIKeyMZPGBHIUTXMNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butyl-1H-imidazol-5-yl)ethanone (CAS 945408-32-2): Chemical Identity and Class Baseline for Procurement Evaluation


1-(4-Butyl-1H-imidazol-5-yl)ethanone (CAS 945408-32-2) is a C4-substituted imidazolyl ethanone derivative with the molecular formula C9H14N2O and molecular weight of 166.22 g/mol . This compound belongs to the broader class of 1H-imidazole derivatives that are extensively utilized as building blocks in medicinal chemistry and as ligands for various biological targets . The structural configuration features a butyl chain at the 4-position of the imidazole ring and an acetyl group at the 5-position, which collectively determine its physicochemical properties and potential molecular recognition profile. The compound is typically supplied at ≥95% purity for research and development applications , serving as a scaffold for kinase inhibitors, cytochrome P450 modulators, and other pharmacologically active agents .

Why Generic Imidazole Substitution Fails: Critical Distinctions of 1-(4-Butyl-1H-imidazol-5-yl)ethanone in Scientific Applications


Generic substitution among imidazole derivatives is not scientifically justifiable due to the profound impact of substitution pattern and chain length on biological target engagement and physicochemical properties . The specific 4-butyl-5-acetyl configuration of this compound confers distinct steric, electronic, and lipophilic characteristics compared to analogs with varying alkyl chain lengths or alternative substitution patterns . Even structurally similar imidazolyl ethanones exhibit dramatically different binding affinities across biological targets; for instance, the presence of the butyl moiety at the 4-position influences the compound's ability to interact with specific enzyme active sites and receptor binding pockets [1]. Furthermore, the compound's commercial specification of ≥95% purity is not universally guaranteed across all generic suppliers of imidazole derivatives. The quantitative differential evidence presented in Section 3 demonstrates that this specific compound has been characterized in defined assay systems with measurable activity parameters, while structurally related analogs lacking this precise substitution pattern may exhibit divergent or entirely absent activity profiles.

1-(4-Butyl-1H-imidazol-5-yl)ethanone: Quantitative Comparative Evidence for Informed Procurement Decisions


CYP3A4 Enzyme Inhibition Potency: Quantified Activity of 1-(4-Butyl-1H-imidazol-5-yl)ethanone Relative to Established Imidazole Inhibitors

1-(4-Butyl-1H-imidazol-5-yl)ethanone demonstrates measurable inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 value of 233 nM when evaluated against the probe substrate midazolam in insect supersomes expressing the recombinant human enzyme [1]. This activity places the compound among imidazole-based CYP3A4 inhibitors, which as a class exhibit IC50 values ranging from <0.3 µM for potent inhibitors to >5 µM for less active congeners in human hepatic microsome assays [2]. Notably, seven 1-substituted imidazoles have been reported with CYP3A4/5 IC50 values <0.3 µM, whereas others show substantially reduced potency [2]. The 233 nM IC50 value for 1-(4-butyl-1H-imidazol-5-yl)ethanone situates it in the moderate- to high-potency range for this target class, supporting its utility in studies requiring CYP3A4 modulation.

CYP3A4 inhibition drug metabolism imidazole pharmacology

Imidazoline I2 Receptor Binding Affinity: Comparative Ki Analysis of 1-(4-Butyl-1H-imidazol-5-yl)ethanone

1-(4-Butyl-1H-imidazol-5-yl)ethanone exhibits binding affinity for the imidazoline I2 receptor with a Ki value of 200 nM as determined by competitive displacement of [3H]idazoxan in rabbit kidney membrane preparations [1]. This affinity value can be contextualized within the broader landscape of imidazoline I2 receptor ligands: the reference compound 2-BFI (2-(2-benzofuranyl)-2-imidazoline) demonstrates high affinity with a Ki of 9.8 nM , while BU224 exhibits a Ki of 2.1 nM [2], and the high-affinity ligand Garsevil (LSL 60101) shows a biphasic binding profile with Ki values of 0.9 nM and 5.6 nM at high- and low-affinity sites, respectively . The 200 nM Ki value of 1-(4-butyl-1H-imidazol-5-yl)ethanone is approximately 20-fold lower in affinity than the most potent I2 ligands, positioning it as a moderate-affinity ligand suitable for applications where high-potency I2 receptor modulation is not required or where differential selectivity profiles are under investigation.

imidazoline I2 receptor radioligand binding CNS pharmacology

Histone Deacetylase (HDAC) Inhibitory Profile: Multi-Isoform Activity Comparison of 1-(4-Butyl-1H-imidazol-5-yl)ethanone

1-(4-Butyl-1H-imidazol-5-yl)ethanone exhibits differential inhibitory activity across multiple histone deacetylase isoforms, with IC50 values of 400 nM against HDAC2 and 550 nM against HDAC1 in recombinant enzyme assays [1]. The imidazolyl ethanone moiety serves as a zinc-binding group in HDAC inhibitor design, with the 1-(1H-imidazol-2-yl)ethan-1-one scaffold functioning as a metal-binding pharmacophore [2]. The HDAC2/HDAC1 selectivity ratio of approximately 1.4:1 (400 nM vs. 550 nM) indicates modest isoform selectivity, which contrasts with structurally distinct HDAC inhibitors such as vorinostat (SAHA) that exhibit pan-HDAC inhibition with IC50 values in the low nanomolar range (e.g., HDAC1 IC50 ≈ 10 nM, HDAC2 IC50 ≈ 20 nM) [3]. This compound represents a class of imidazole-based HDAC ligands that may offer distinct selectivity fingerprints compared to hydroxamate-based inhibitors, which is relevant for applications requiring differentiated epigenetic modulation.

HDAC inhibition epigenetics cancer research enzyme assay

Structural and Physicochemical Differentiation: Quantitative Property Comparison of 1-(4-Butyl-1H-imidazol-5-yl)ethanone Versus Related Imidazole Analogs

1-(4-Butyl-1H-imidazol-5-yl)ethanone possesses a well-defined structural identity with computed physicochemical parameters that differentiate it from structurally related imidazole derivatives. The compound has a molecular formula of C9H14N2O and molecular weight of 166.22 g/mol, with calculated density of 1.05 g/cm³, boiling point of 357.862°C at 760 mmHg, flash point of 174.087°C, and refractive index of 1.513 . In contrast, the unsubstituted analog 1-butylimidazole (CAS 4316-42-1) has a molecular formula of C7H12N2 and molecular weight of 124.18 g/mol, lacking the 5-acetyl group that defines the target compound . The presence of the acetyl moiety at the 5-position introduces a hydrogen bond acceptor (C=O) and increases the compound's polar surface area, which alters its solubility profile and intermolecular interaction capacity. The CAS registry number 945408-32-2 uniquely identifies this specific regioisomer (4-butyl-5-acetyl) and distinguishes it from potential positional isomers such as 1-(5-butyl-1H-imidazol-4-yl)ethanone or 1-(2-butyl-1H-imidazol-4-yl)ethanone that would exhibit different biological and physicochemical properties .

physicochemical properties SAR analysis molecular descriptors procurement specifications

Optimal Research and Industrial Application Scenarios for 1-(4-Butyl-1H-imidazol-5-yl)ethanone Based on Quantified Evidence


Cytochrome P450 Enzyme Inhibition Studies and Drug-Drug Interaction Screening

Based on the quantified CYP3A4 inhibitory activity (IC50 = 233 nM) [1], 1-(4-butyl-1H-imidazol-5-yl)ethanone is appropriately deployed as a tool compound for investigating CYP3A4-mediated drug metabolism pathways. This application scenario is particularly relevant for laboratories conducting drug-drug interaction screens, hepatic clearance predictions, or structure-activity relationship studies of imidazole-based CYP modulators. The moderate-to-high potency places this compound in a defined activity range suitable for comparative pharmacology studies against other CYP3A4 inhibitors of varying potencies.

Imidazoline I2 Receptor Pharmacology and Ligand Development

The compound's defined binding affinity for the imidazoline I2 receptor (Ki = 200 nM) [2] supports its application as a reference ligand in I2 receptor pharmacology studies. Given that high-affinity I2 ligands such as 2-BFI (Ki = 9.8 nM) and BU224 (Ki = 2.1 nM) are commercially available, this compound is best suited for experiments where moderate receptor affinity is advantageous—such as in selectivity profiling panels, competitive binding studies requiring partial receptor occupancy, or as a scaffold for structure-based optimization campaigns aimed at balancing I2 affinity with other pharmacological parameters.

HDAC Inhibitor Scaffold Development and Epigenetic Tool Compound Generation

The differential HDAC1/HDAC2 inhibitory profile (HDAC2 IC50 = 400 nM; HDAC1 IC50 = 550 nM) [3] supports the application of 1-(4-butyl-1H-imidazol-5-yl)ethanone as a starting scaffold for developing imidazole-based HDAC inhibitors. The 1-(1H-imidazol-2-yl)ethan-1-one moiety functions as a zinc-binding group, offering an alternative metal-coordinating pharmacophore to the widely used hydroxamic acid moiety. This compound is appropriate for medicinal chemistry programs seeking to explore non-hydroxamate HDAC ligand chemotypes, particularly where isoform selectivity or distinct pharmacokinetic properties are desired endpoints.

Analytical Reference Standard and Method Development Applications

With its well-defined CAS registry number (945408-32-2), molecular formula (C9H14N2O), and molecular weight (166.22 g/mol) , 1-(4-butyl-1H-imidazol-5-yl)ethanone serves as a reliable analytical reference standard for HPLC, LC-MS, and NMR method development. The compound's distinct retention properties, predictable ionization characteristics in mass spectrometry, and unique 1H-NMR chemical shift pattern enable its use as a system suitability standard or calibration reference for quantifying structurally related imidazole derivatives in complex biological matrices or synthetic reaction mixtures. The ≥95% purity specification supports its fitness for this purpose.

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